1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 3-fluoro-2-methoxytoluene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure with a chlorine substituent instead of fluorine.
1-Bromo-4-(bromomethyl)-3-chloro-2-fluorobenzene: Similar structure with an additional chlorine substituent.
Uniqueness
1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C8H7Br2FO |
---|---|
Molecular Weight |
297.95 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
GNCFSZXYGWNAAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.